
N-isopentyl-2-(2-methoxyphenyl)acetamide
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Description
N-isopentyl-2-(2-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C14H21NO2 and its molecular weight is 235.32 g/mol. The purity is usually 95%.
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Scientific Research Applications
Pharmaceutical Research Applications
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Analgesic Development :
N-isopentyl-2-(2-methoxyphenyl)acetamide has been explored for its analgesic properties. Studies indicate that compounds with similar structures exhibit antinociceptive effects, particularly through interactions with the κ-opioid receptor. Research shows that modifications in the compound can enhance its potency and selectivity for these receptors, suggesting potential as a therapeutic agent for pain relief . -
Anti-inflammatory Properties :
The compound's structural analogs have demonstrated effectiveness in modulating inflammatory pathways. This could provide a basis for developing treatments for inflammatory diseases by targeting specific cellular mechanisms . -
Drug Screening and Development :
This compound serves as a valuable tool in drug screening assays due to its ability to interact with various biological targets. Its efficacy in binding studies can lead to insights into the design of new drugs with improved therapeutic profiles .
Case Studies and Research Findings
Several studies have documented the biological effects and applications of this compound:
- Binding Affinity Studies : Research involving this compound has focused on its binding affinity to opioid receptors. For instance, a study highlighted that structural modifications could lead to enhanced receptor selectivity and reduced side effects, making it a promising candidate for further development .
- Inflammatory Disease Models : In vivo studies have shown that derivatives of this compound can significantly reduce inflammation in animal models, indicating its potential utility in treating conditions like arthritis or other inflammatory disorders .
Properties
Molecular Formula |
C14H21NO2 |
---|---|
Molecular Weight |
235.32 g/mol |
IUPAC Name |
2-(2-methoxyphenyl)-N-(3-methylbutyl)acetamide |
InChI |
InChI=1S/C14H21NO2/c1-11(2)8-9-15-14(16)10-12-6-4-5-7-13(12)17-3/h4-7,11H,8-10H2,1-3H3,(H,15,16) |
InChI Key |
FEFFUSNTSZFBAV-UHFFFAOYSA-N |
SMILES |
CC(C)CCNC(=O)CC1=CC=CC=C1OC |
Canonical SMILES |
CC(C)CCNC(=O)CC1=CC=CC=C1OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.